
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of trifluoromethyl groups attached to both the phenyl ring and the ethanone moiety. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone involves the Friedel-Crafts acylation reaction. This reaction typically uses trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) at low temperatures (around -40°C). The reaction yields the desired product with a moderate yield of approximately 70% .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and precise temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the additional trifluoromethyl group on the phenyl ring.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Contains a trifluoromethyl group on the phenyl ring but differs in the position of the trifluoromethyl groups.
Uniqueness
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone is unique due to the presence of trifluoromethyl groups on both the ethanone and phenyl moieties
Biological Activity
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, also known by its CAS number 74853-66-0, is a fluorinated ketone with significant implications in pharmaceutical chemistry and organic synthesis. This compound features a trifluoromethyl group, which enhances its biological activity and potential applications in medicinal chemistry.
- Molecular Formula: C₉H₄F₆O
- Molecular Weight: 242.12 g/mol
- Purity: 96% - 97% available in various quantities .
- Physical Form: Liquid at room temperature .
Biological Activity
The biological activity of this compound has been explored in several studies focusing on its enzymatic interactions and potential therapeutic applications.
Enzymatic Activity
Recent research has indicated that this compound can undergo biotransformation through whole-cell catalysis. For instance, it has been utilized in the synthesis of (R)-MTF-PEL, a chiral building block essential for neuroprotective compounds. The recombinant E. coli BL21(DE3)-pET28a(+) strain demonstrated high enantioselectivity (>99.9%) in reducing 3'-(trifluoromethyl)acetophenone to (R)-MTF-PEL .
Table 1: Biotransformation Efficiency of Various Microorganisms
Microorganism | Conversion Rate (%) | Enantioselectivity (%) |
---|---|---|
E. coli BL21(DE3)-pET28a(+) | >99.9 | >99.9 |
Microbacterium oxydans C3 | 79 | Not specified |
Kluyveromyces thermotolerans | Quantitative | >99 |
This table summarizes the effectiveness of different microorganisms in the biotransformation of 3'-(trifluoromethyl)acetophenone, showcasing the superior performance of the recombinant E. coli strain.
Pharmacological Implications
The presence of trifluoromethyl groups in organic compounds often correlates with increased lipophilicity and metabolic stability, making them attractive candidates for drug development. Compounds similar to this compound have been investigated for their potential use in treating various conditions such as neurodegenerative diseases due to their ability to cross the blood-brain barrier effectively .
Case Studies
Several studies have highlighted the utility of fluorinated compounds in medicinal chemistry:
- Neuroprotective Agents : Research indicates that derivatives of this compound can be synthesized to create neuroprotective agents that may offer benefits against conditions like Alzheimer's disease.
- Antimicrobial Activity : Fluorinated ketones have shown promise as antimicrobial agents due to their unique interactions with bacterial enzymes and cell membranes.
Q & A
Q. Basic Synthesis and Characterization
Q. Q1: What are the common synthetic routes for preparing 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, in a catalytic annulation reaction, this compound was generated using N-heterocyclic carbene (NHC) catalysis with triazolium salt and Cs₂CO₃ in CHCl₃ at 30°C for 36 hours . Optimization of Lewis acid catalysts (e.g., AlCl₃) and solvent polarity (CHCl₃ vs. THF) significantly impacts reaction efficiency. Fluorinated aromatic precursors require anhydrous conditions to avoid hydrolysis.
Q. Q2: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Look for characteristic signals:
- Aromatic protons (δ 7.5–8.0 ppm, doublets from para-substituted phenyl groups).
- Trifluoromethyl (CF₃) groups appear as quartets in ¹⁹F NMR (δ -60 to -70 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak [M+H]⁺ at m/z 282.06 (C₁₀H₅F₆O) with isotopic patterns matching fluorine abundance .
- IR Spectroscopy : Strong C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) are diagnostic .
Q. Advanced Applications in Research
Q. Q3: What role does this compound play in catalytic annulation reactions for heterocyclic synthesis?
Methodological Answer: In NHC-catalyzed [6+2] annulation, the compound acts as an electrophilic trifluoromethyl ketone partner. For instance, it reacts with pyrrole-2-carbaldehyde to form fused bicyclic structures under oxidative conditions. The electron-withdrawing CF₃ groups enhance electrophilicity, enabling regioselective C–C bond formation. Yields depend on the oxidant (e.g., MnO₂) and solvent polarity .
Q. Q4: How is this compound utilized in polymer chemistry, particularly for hyperbranched polymers?
Methodological Answer: It serves as an AB₂ monomer in self-polycondensation reactions. By varying the catalyst (e.g., trifluoromethanesulfonic acid), researchers control branching density (0–100%). The trifluoroacetyl group facilitates step-growth polymerization, yielding hyperbranched polymers with tunable thermal stability and solubility. Applications include coatings and drug delivery systems .
Q. Pharmacological and Material Science Insights
Q. Q5: What strategies are employed to evaluate the bioactivity of derivatives of this compound in drug discovery?
Methodological Answer:
- Enzyme Assays : Test inhibition of kinases or proteases via fluorescence polarization.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
- SAR Studies : Modify the phenyl ring with electron-donating/-withdrawing groups to correlate substituents with activity. For example, 4-(trifluoromethyl) groups enhance lipophilicity, improving blood-brain barrier penetration .
Q. Q6: What are the material properties of polymers derived from this compound, and how are they characterized?
Methodological Answer:
- Thermal Analysis : DSC/TGA reveals glass transition temperatures (Tg) ~120–150°C and decomposition above 300°C due to CF₃ stability.
- Solubility : Fluorinated polymers exhibit solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Morphology : AFM/SEM imaging confirms hyperbranched vs. linear architectures .
Q. Safety and Handling in Laboratory Settings
Q. Q7: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation (H335 hazard) .
- Storage : Keep in sealed containers under nitrogen at 2–8°C to avoid moisture-induced degradation .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .
Q. Addressing Data Contradictions
Q. Q8: How should researchers resolve discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reproducibility Checks : Verify catalyst purity (e.g., AlCl₃ vs. FeCl₃) and solvent dryness.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed ketones).
- Scale Effects : Pilot small-scale reactions (≤1 mmol) before scaling up. Literature reports 60–85% yields under optimized conditions .
Q. Regulatory and Environmental Considerations
Q. Q9: What regulatory frameworks govern the use of this compound in research?
Methodological Answer: Under EPA’s TSCA Section 5, significant new uses (e.g., large-scale synthesis) require premanufacture notices (PMN). Environmental hazards include aquatic toxicity (EC₅₀ < 1 mg/L for Daphnia magna), necessitating containment protocols .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERSWRKHUIMRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225819 | |
Record name | 4-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74853-66-0 | |
Record name | 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74853-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoro-4'-(trifluoromethyl)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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